molecular formula C21H29N3O B11041822 5,7-diethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

5,7-diethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11041822
M. Wt: 339.5 g/mol
InChI Key: BEGCARBIILJPAR-UHFFFAOYSA-N
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Description

5,7-diethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

5,7-diethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids like methanesulfonic acid for Fischer indole synthesis, and bases like sodium hydride for deprotonation reactions. Typical conditions involve refluxing in solvents like methanol or dichloromethane .

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5,7-diethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-diethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and affecting cellular pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Properties

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

5,7-diethyl-2-(1-methylindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C21H29N3O/c1-4-20-11-23-13-21(5-2,19(20)25)14-24(12-20)18(23)16-10-22(3)17-9-7-6-8-15(16)17/h6-10,18-19,25H,4-5,11-14H2,1-3H3

InChI Key

BEGCARBIILJPAR-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CN(C5=CC=CC=C54)C)CC

Origin of Product

United States

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